Product packaging for Androsta-1,4,9(11)-triene-3,17-dione(Cat. No.:CAS No. 15375-21-0)

Androsta-1,4,9(11)-triene-3,17-dione

Cat. No.: B100609
CAS No.: 15375-21-0
M. Wt: 282.4 g/mol
InChI Key: NNPWVPDIRNJLIN-LNMJFAINSA-N
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Description

Context and Significance as a Steroidal Compound in Research

Androsta-1,4,9(11)-triene-3,17-dione belongs to the androstane (B1237026) class of steroids, characterized by a core four-ring carbon skeleton. In the landscape of steroid chemistry, it is recognized not as an end-product but as a foundational synthon—a building block for more complex molecules. nih.gov Its significance lies in its strategic chemical structure, which facilitates the introduction of key functional groups necessary for the therapeutic activity of several important steroid drugs. The production of such intermediates is a cornerstone of the pharmaceutical industry, which relies on efficient and scalable methods to synthesize active pharmaceutical ingredients (APIs). nih.gov This compound is particularly noted as a key intermediate in the manufacturing of potent anti-inflammatory drugs like betamethasone (B1666872) and dexamethasone. google.com

Overview of Research Trajectories for Triene-Dione Steroids and Their Analogs

Research into triene-dione steroids and their analogs has followed several important trajectories. One major area of investigation is their interaction with the aromatase enzyme. medchemexpress.com Aromatase is responsible for the conversion of androgens to estrogens, a critical step in steroid biosynthesis. medchemexpress.com Analogs such as Androsta-1,4,6-triene-3,17-dione (ATD) have been extensively studied as potent, irreversible inhibitors of this enzyme. wikipedia.orgbiosynth.com This line of research is crucial for developing treatments for hormone-dependent cancers. biosynth.com

Another significant research trajectory involves the use of microbial biotransformation for the synthesis of steroid intermediates. researchgate.netbohrium.comslideshare.net Traditional chemical synthesis of steroids can be complex and environmentally hazardous. google.com Consequently, researchers have focused on leveraging microorganisms like bacteria and fungi to perform specific, stereoselective reactions, such as dehydrogenation and hydroxylation, to produce key synthons like Androsta-1,4-diene-3,17-dione (ADD) and 9α-hydroxy-androst-4-ene-3,17-dione, which are precursors to this compound. nih.govgoogle.com This "white biotechnology" approach is often more cost-effective, efficient, and environmentally friendly. google.comresearchfloor.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O2 B100609 Androsta-1,4,9(11)-triene-3,17-dione CAS No. 15375-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,10S,13S,14S)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7-9,11,14-15H,3-6,10H2,1-2H3/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWVPDIRNJLIN-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=CC(=O)C=CC43C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@@]43C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437629
Record name Androsta-1,4,9(11)-triene-3,17-dione
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Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15375-21-0
Record name Androsta-1,4,9(11)-triene-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15375-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsta-1,4,9(11)-triene-3,17-dione
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Record name Androsta-1,4,9(11)-triene-3,17-dione
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Record name androsta-1,4,9(11)-triene-3,17-dione
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Synthetic and Biosynthetic Approaches to Androsta 1,4,9 11 Triene 3,17 Dione

Chemical Synthesis Methodologies

Chemical synthesis provides a direct and controlled route to Androsta-1,4,9(11)-triene-3,17-dione. The methodologies often involve a multi-step process starting from more accessible steroid precursors. A key challenge in the chemical pathway is the regioselective introduction of the three distinct double bonds into the steroidal four-ring nucleus.

Preparation from 9α-Hydroxyandrost-4-ene-3,17-dione

A common and effective starting material for the synthesis is 9α-Hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). This precursor is readily available through fermentative processes. The synthesis from 9α-OH-AD typically proceeds in two main stages:

Dehydration: The initial step involves the elimination of the 9α-hydroxy group to introduce the critical Δ⁹⁽¹¹⁾ double bond, yielding Androsta-4,9(11)-diene-3,17-dione.

Dehydrogenation: The subsequent step introduces the Δ¹ double bond through a dehydrogenation reaction at the C1 and C2 positions of the steroid A-ring, resulting in the final product, this compound. google.com

This sequential approach allows for controlled synthesis, with the isolation of the diene intermediate before the final dehydrogenation step.

Elimination Reactions for the Introduction of the 9(11)-Triene System

The introduction of the 9(11)-double bond is accomplished via an elimination reaction, specifically the dehydration of the 9α-hydroxy group. This reaction involves the removal of the hydroxyl group from C9 and a proton from C11. google.com The process is typically acid-catalyzed, utilizing strong acids with a pKa of less than or equal to 1.0. google.com The mechanism of this elimination can be influenced by reaction conditions but is a critical step for creating the Δ⁹⁽¹¹⁾ unsaturation, a key structural feature of the target molecule. These reactions are designed to be highly regioselective to avoid the formation of unwanted byproducts. google.com

Key Reagents and Optimized Reaction Conditions in Chemical Pathways

The efficiency and yield of the chemical synthesis are highly dependent on the choice of reagents and the optimization of reaction conditions.

For the dehydration of 9α-OH-AD , strong, non-aromatic, oxygenated acids are required. google.com Solvents are chosen to ensure the solubility of the steroid reactants while being compatible with the strong acid catalysts. Chlorinated hydrocarbons such as methylene (B1212753) chloride are commonly used. google.com

Following the dehydration, the dehydrogenation to introduce the 1,2-double bond can be achieved using modern chemical methods. One innovative approach involves a phenyl selenylation reaction followed by an oxidative elimination. This method avoids harsh conditions and can be performed in a tubular reactor under photocatalysis, offering a more environmentally friendly and efficient alternative to traditional biological methods. google.com

Below is a table summarizing key reagents and conditions for the chemical synthesis pathway.

Reaction Stage Key Reagents Solvent Temperature Reference
Dehydration (Elimination)Chlorosulfonic AcidMethylene Chloride0-5°C google.com
Dehydration (Elimination)Methanesulfonic AcidWater31-39°C google.com
DehydrogenationPhenylselenium Chloride, Photocatalyst (e.g., Rose Bengal), OxygenOrganic Solvent0-60°C google.com

Microbial Bioconversion Pathways for Steroidal Trienes

Microbial biotransformation presents a powerful and often more sustainable alternative to purely chemical synthesis for producing complex steroid intermediates. nih.gov These processes leverage the highly specific enzymatic machinery of microorganisms to perform complex chemical modifications on steroid molecules under mild conditions. wjpls.orgresearchfloor.org

Utilization of Sterol Precursors in Fermentation Processes

The biosynthesis of this compound often begins with abundant and inexpensive sterol precursors, such as phytosterols (B1254722) derived from vegetable oils (e.g., soybean oil). nih.gov Microorganisms, particularly from the genus Mycobacterium, are capable of cleaving the side-chain of these sterols to produce key C19 steroid intermediates like Androst-4-ene-3,17-dione (AD) and 9α-Hydroxyandrost-4-ene-3,17-dione (9OH-AD). researchgate.netd-nb.info

A hybrid chemical-biological pathway has been developed that combines the advantages of both approaches. In this method, 9α-OH-AD is first produced via fermentation. This intermediate is then chemically dehydrated to form Androsta-4,9(11)-diene-3,17-dione. The final and crucial 1,2-dehydrogenation step is then carried out through a second fermentation process, using the chemically synthesized diene as the substrate. google.com This chemo-enzymatic route can overcome challenges associated with low yields or difficult reaction conditions in purely chemical or biological pathways.

Identification and Characterization of Key Microbial Strains for Biotransformation

The success of microbial bioconversion hinges on the selection of appropriate microbial strains possessing the necessary enzymatic activities. A wide range of bacteria have been identified for their ability to modify steroids. nih.gov

For the initial conversion of phytosterols to C19 intermediates like AD and 9OH-AD, strains of Mycolicibacterium (formerly Mycobacterium) are predominantly used. nih.gov These bacteria possess the complex enzymatic pathways required for sterol side-chain degradation. d-nb.info

For the specific 1,2-dehydrogenation step required to convert Androsta-4,9(11)-diene-3,17-dione into the final triene product, other specialized microorganisms are employed. Strains of Nocardia and Arthrobacter are well-known for their potent 3-ketosteroid-Δ¹-dehydrogenase (KstD) activity, the enzyme responsible for this transformation. nih.govgoogle.com A patent describes the use of a Nocardia species to efficiently perform this final conversion step in a fermentation medium. google.com

The table below highlights key microbial genera and their roles in the bioconversion process.

Biotransformation Step Key Microbial Genus Enzymatic Activity Substrate → Product Reference
Sterol Side-Chain CleavageMycobacterium / MycolicibacteriumSide-chain cleavage enzymes, 9α-hydroxylasePhytosterols → 9α-OH-AD nih.govd-nb.info
1,2-DehydrogenationNocardia3-Ketosteroid-Δ¹-dehydrogenase (KstD)Androsta-4,9(11)-diene-3,17-dione → this compound google.com
1,2-DehydrogenationArthrobacter3-Ketosteroid-Δ¹-dehydrogenase (KstD)Androst-4-ene-3,17-dione → Androst-1,4-diene-3,17-dione nih.gov

Optimization of Substrate Preparation and Fermentation Parameters

The microbial transformation of sterols into valuable intermediates like this compound is a cornerstone of the steroid pharmaceutical industry. semanticscholar.org The efficiency of this biotransformation is highly dependent on optimizing both the preparation of the substrate and the parameters of the fermentation process. A primary challenge in these bioconversions is the low water solubility of steroid substrates, such as phytosterols, which can limit their bioavailability to the microorganisms and consequently lower the product yield. researchgate.net

To address the issue of poor substrate solubility, various strategies have been developed. One effective method is the use of solubilizing agents. For instance, hydroxypropyl-β-cyclodextrin has been shown to improve the yields of androstenedione (B190577) (AD) and androst-1,4-diene-3,17-dione (ADD) during the biotransformation of phytosterols by Mycobacterium sp. nih.gov The formation of substrate-cyclodextrin inclusion complexes enhances the solubility of the sterol in the aqueous fermentation medium, making it more accessible to the microbial cells for conversion. plos.org

Beyond substrate preparation, the careful control of fermentation parameters is crucial for maximizing productivity. Research on the production of the related compound ADD by Mycobacterium neoaurum JC-12 highlights several key optimization points that are broadly applicable. researchgate.netplos.org These include:

Carbon Source Selection: The choice of carbon source can significantly impact cell growth and product formation. Studies have found that using fructose (B13574) as an initial carbon source can enhance biomass and eliminate the lag phase of microbial growth. semanticscholar.orgplos.org

Multi-Stage Fermentation: Implementing a multi-stage fermentation strategy can lead to substantial improvements in yield and productivity. semanticscholar.orgplos.org A typical approach involves an initial stage focused on rapid cell growth, followed by a second stage where the substrate is added for bioconversion, and a third stage to further enhance product accumulation. plos.org This strategy allowed for a final ADD production that reached 18.6 g/L. researchgate.netplos.org

The table below summarizes key parameters that are often optimized in steroid biotransformation processes.

ParameterObjectiveExample StrategyReference
Substrate Solubility Enhance bioavailability of sterols to microorganisms.Use of solubilizing agents like methyl-β-cyclodextrin (Me-β-CD) at an optimal molar ratio to the substrate. researchgate.netplos.org
Carbon Source Maximize biomass and eliminate growth lag phase.Utilize fructose as the initial carbon source, followed by feeding glucose to maintain metabolism. semanticscholar.orgplos.org
Fermentation Strategy Increase final product concentration and productivity.Employ a three-stage fermentation process: 1. Cell growth, 2. Bioconversion, 3. Product accumulation. plos.org
Substrate Addition Avoid substrate inhibition on cell growth.Add the sterol substrate after the microbial cells have grown for a certain period (e.g., 24 hours). semanticscholar.org
pH Maintain optimal enzymatic activity.Control pH of the fermentation medium, typically in the range of 6.5 to 8.5. researchgate.netgoogle.com

Hybrid Chemical-Microbial Synthetic Approaches for Enhanced Yields

A notable hybrid synthesis for this compound starts with 9α-hydroxyandrostenedione (9α-OH-4AD) as the initial raw material. google.comevitachem.com The process involves two main stages:

Chemical Elimination Reaction: The first step is a chemical reaction to eliminate the 9α-hydroxy group from the starting material. This reaction is typically carried out using an elimination reagent in a suitable solvent, such as trichloromethane, under reflux conditions. This step creates the crucial 9(11) double bond. evitachem.com

Microbial Conversion: The product from the elimination reaction then serves as the substrate for a fermentation process. Specific microbial strains, such as those from the genus Nocardia, are used to introduce the double bonds at the 1 and 4 positions of the steroid A-ring. google.comevitachem.com Following the microbial transformation, the final product, this compound, is extracted and purified. evitachem.com

This hybrid method is advantageous because it avoids the very low-temperature reactions often required in traditional chemical synthesis and results in a high total recovery with more complete transformations at each step, ultimately lowering production costs. google.com

StageProcess TypeStarting MaterialKey TransformationResulting ProductReference
1 Chemical Synthesis9α-hydroxyandrostenedione (Compound I)Elimination of the 9α-hydroxy group to form a double bond at the 9(11) position.Androsta-4,9(11)-diene-3,17-dione (Compound II) google.comevitachem.com
2 Microbial FermentationAndrosta-4,9(11)-diene-3,17-dione (Compound II)Dehydrogenation at the 1 and 4 positions by Nocardia species.This compound (Compound III) google.comevitachem.com

This compound as a Synthetic Precursor

This compound is a valuable precursor in the pharmaceutical industry. Its unique three-ring double bond structure makes it an important building block for the synthesis of more complex and pharmacologically active steroids.

Intermediate in the Synthesis of Complex Steroidal Structures

The primary role of this compound as a precursor lies in its utility for constructing modified steroid hormones. The closely related compound, androst-1,4-diene-3,17-dione (ADD), is a well-established key intermediate for the synthesis of female sex hormones like estrone (B1671321) and estradiol. nih.govspringernature.com The synthesis of these estrogens from ADD involves a crucial step of A-ring aromatization. researchgate.net

Similarly, the 1,4-diene structure in the A-ring of this compound makes it suitable for aromatization processes. The additional double bond at the 9(11) position offers unique chemical reactivity, allowing for the synthesis of novel steroid derivatives that may not be accessible from more common precursors like ADD or androstenedione (AD). Its structural complexity and reactivity make it a key starting point for producing a new generation of steroidal drugs. google.com

Spectroscopic and Advanced Analytical Characterization of Androsta 1,4,9 11 Triene 3,17 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The complete structural assignment of Androsta-1,4,9(11)-triene-3,17-dione relies on the combined interpretation of one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra. While comprehensive, peer-reviewed ¹H NMR data for this specific compound is not widely available in the public domain, analysis of its structure allows for the prediction of characteristic signals. The ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons in the A and C rings, as well as characteristic resonances for the two angular methyl groups (C-18 and C-19).

In contrast, ¹³C NMR spectral data for this compound has been cataloged. nih.gov The spectrum provides a distinct resonance for each of the 19 carbon atoms in the molecule. The most downfield signals are typically those of the carbonyl carbons at the C-3 and C-17 positions. The six sp² hybridized carbons of the three double bonds (C-1, C-2, C-4, C-5, C-9, C-11) would resonate in the characteristic olefinic region of the spectrum. The remaining signals correspond to the sp³ hybridized carbons of the steroid skeleton, including the two methyl groups.

Table 1: Predicted and Known Carbon Resonances for this compound

Carbon Atom Expected Chemical Shift Range (δ, ppm) Notes
C-3 180 - 200 Ketone carbonyl
C-17 210 - 220 Ketone carbonyl
C-1, C-2, C-4 120 - 170 A-ring vinyl carbons
C-5, C-9, C-11 115 - 150 B/C-ring vinyl carbons
C-10, C-13 35 - 55 Quaternary carbons
C-18, C-19 12 - 25 Methyl carbons
Other CH, CH₂ 20 - 60 Aliphatic carbons

Note: This table is illustrative. Precise, experimentally derived and assigned chemical shifts from published literature for this compound are not fully available.

To definitively assign each ¹H and ¹³C signal and confirm the compound's intricate connectivity, two-dimensional (2D) NMR experiments are essential. Although specific 2D NMR studies for this compound are not found in current literature, the application of standard techniques would be as follows:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, which is critical for tracing the spin systems within the steroid's cyclic structure.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a proton signal to its attached carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like steroids. In GC-MS, the compound is first separated from a mixture based on its volatility and interaction with a stationary phase in a gas chromatograph, before being ionized and detected by a mass spectrometer.

A GC-MS spectrum for this compound is noted as existing in spectral databases. nih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to the integer mass of the molecule. Under electron ionization (EI), the molecule undergoes predictable fragmentation, yielding a unique fingerprint. For steroidal ketones, fragmentation typically involves cleavages of the rings, particularly the D-ring, and neutral losses of small molecules.

Table 2: Plausible Mass Fragments for this compound in GC-MS

Fragment (m/z) Potential Origin
282 Molecular Ion [M]⁺
267 Loss of a methyl group [M-CH₃]⁺
240 Cleavage of the D-ring
121 Fragment containing the A-ring

Note: This table represents expected fragmentation patterns for a steroid of this class. The precise, experimentally verified fragmentation pattern for this compound is required for definitive identification.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the definitive technique for determining the elemental composition of a compound. Unlike nominal mass measurements from standard MS, HRMS can measure mass to several decimal places, allowing for the calculation of a single, unambiguous molecular formula.

For this compound, the molecular formula is C₁₉H₂₂O₂. nih.gov Using the exact masses of the most abundant isotopes of carbon, hydrogen, and oxygen, the theoretical monoisotopic mass can be calculated with high precision.

Molecular Formula: C₁₉H₂₂O₂

Calculated Monoisotopic Mass: 282.16198 Da

LC-HRMS analysis would be used to experimentally verify this precise mass, providing a high degree of confidence in the compound's identity and differentiating it from any potential isomers which would have the same nominal mass but a different exact mass if their elemental composition varied.

Tandem mass spectrometry (MS/MS) is a critical tool for the structural characterization of drug metabolites. In this technique, a specific ion of interest (the precursor ion, e.g., the molecular ion of a potential metabolite) is selected, fragmented, and its resulting fragment ions (product ions) are analyzed.

Currently, there are no published metabolism studies specifically for this compound. However, if such studies were conducted, LC-MS/MS would be the method of choice. Common metabolic transformations for steroids include hydroxylation (+16 Da) and reduction of keto groups or double bonds (+2 Da). By comparing the MS/MS fragmentation pattern of the parent compound with that of a suspected metabolite, the site of metabolic modification can often be determined. For example, a shift in the mass of fragments containing a specific ring would indicate that the modification occurred in that region of the steroid.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the elucidation of the molecular structure of this compound by identifying its characteristic functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the different vibrational modes of the molecule's functional groups. For this compound, the IR spectrum is dominated by absorptions arising from its carbonyl groups and carbon-carbon double bonds.

The key functional groups in this compound are the α,β-unsaturated ketone in the A-ring, the ketone in the five-membered D-ring, and the trisubstituted double bond at the 9(11) position. The conjugated system in the A-ring influences the vibrational frequency of the C=O and C=C bonds.

While a specific, detailed IR spectrum for this compound is not widely published in publicly accessible literature, its characteristic absorption bands can be predicted based on the analysis of similar steroid structures, such as Androsta-1,4-diene-3,17-dione. The expected IR absorption bands are summarized in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
α,β-Unsaturated KetoneC=O Stretch1660 - 1680
Five-membered Ring KetoneC=O Stretch1735 - 1750
Conjugated AlkeneC=C Stretch1600 - 1640
AlkeneC-H Stretch3010 - 3100
AlkaneC-H Stretch2850 - 2960

This table is based on established correlations for functional groups and data from analogous steroid compounds.

The presence of distinct carbonyl stretching frequencies for the A-ring and D-ring ketones is a critical diagnostic feature. The lower frequency for the A-ring ketone is a direct consequence of the electronic delocalization within the conjugated enone system.

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds, such as carbon-carbon double bonds.

In the context of this compound, Raman spectroscopy would be particularly useful for characterizing the C=C stretching vibrations of the triene system. The conjugated diene in the A-ring and the isolated double bond at the 9(11) position would be expected to produce strong and distinct Raman signals. Information in the PubChem database indicates the existence of FT-Raman spectral data for this compound. nih.gov

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Conjugated AlkeneC=C Stretch1580 - 1640
α,β-Unsaturated KetoneC=O Stretch1650 - 1690
Five-membered Ring KetoneC=O Stretch1730 - 1755

This table is based on typical Raman shifts for these functional groups and data available for similar compounds like Androsta-1,4-diene-3,17-dione. nih.gov

Chromatographic Separation and Detection Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of steroids. nih.govnih.govresearchgate.net It offers high resolution, sensitivity, and the ability to analyze samples without the need for derivatization. For a non-polar compound like this compound, reversed-phase HPLC is the method of choice.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Parameter Typical Conditions for Steroid Analysis
Stationary Phase Octadecylsilyl (ODS) or C18-bonded silica
Mobile Phase A mixture of water and an organic solvent (e.g., acetonitrile, methanol)
Detection UV-Vis spectroscopy (due to the conjugated enone system)

The conjugated α,β-unsaturated ketone system in this compound provides a strong chromophore, making UV detection highly effective. The maximum absorbance is expected to be in the range of 240-250 nm, similar to other 1,4-dien-3-one steroids. caymanchem.com HPLC methods can be optimized for both purity assessment and precise quantitative analysis by adjusting the mobile phase composition, flow rate, and column temperature.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. While steroids are not inherently volatile, they can be readily analyzed by GC after a derivatization step. nih.gov

Derivatization is often necessary to improve the thermal stability and volatility of the steroid, as well as to enhance its chromatographic properties. A common derivatization method for ketosteroids is the formation of trimethylsilyl (B98337) (TMS) ethers or methoxime-trimethylsilyl (MO-TMS) derivatives. researchgate.net

Parameter Typical Conditions for Steroid Analysis
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an ammonium (B1175870) iodide catalyst, or a two-step process with methoxyamine hydrochloride followed by a silylating agent.
Stationary Phase Low-polarity polysiloxane phases (e.g., 5% phenyl-methylpolysiloxane)
Detector Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification and quantification.

The PubChem database indicates the availability of GC-MS data for this compound, suggesting its amenability to this analytical technique. nih.gov GC-MS provides not only retention time data for identification but also mass spectra that offer detailed structural information, aiding in the unequivocal identification of the compound.

Information regarding the metabolism and biotransformation of this compound is not available in the public domain.

Extensive and targeted searches of publicly available scientific literature did not yield specific studies on the metabolism and biotransformation of the chemical compound this compound. Consequently, the detailed outline focusing on its metabolic fate in mammalian systems and through microbial pathways cannot be populated with the requested scientifically accurate information.

Research on related compounds, such as Androsta-1,4,6-triene-3,17-dione and Androsta-1,4-diene-3,17-dione, is available and details their respective metabolic pathways, including reductive metabolism and hydroxylation. However, due to the strict requirement to focus solely on this compound, information from these related but structurally different molecules cannot be substituted.

One available patent describes a method for the preparation of this compound which involves a microbial conversion step using a Nocardia species. This indicates that biotransformation processes can be utilized in the synthesis of this compound. However, this information pertains to its production rather than its breakdown and metabolic fate within a biological system.

There is currently no available data from in vitro studies using mammalian liver homogenates or other systems that would allow for the identification and characterization of major biotransformation products of this compound. Similarly, information regarding the specific enzymatic pathways, such as the involvement of Cytochrome P450 enzymes or hydroxysteroid dehydrogenases in its metabolism, is absent from the searched literature. Furthermore, no studies were found that specifically investigate the microbial biotransformation and degradation pathways of this compound, including microbial hydroxylation and dehydrogenation.

Therefore, the requested article with a detailed breakdown of the metabolism and biotransformation of this compound cannot be generated at this time due to a lack of available research data.

Microbial Biotransformation and Degradation Pathways

Identification of Transient Intermediate Catabolites

The microbial degradation of the steroid nucleus, modeled on the breakdown of compounds like Androsta-1,4-diene-3,17-dione (ADD), involves a sequence of enzymatic reactions that produce several transient intermediates. The initiation of ring cleavage begins with a critical hydroxylation step.

The first major intermediate is 9α-hydroxy-androst-1,4-diene-3,17-dione . This compound is formed when a monooxygenase complex, known as 3-ketosteroid 9α-hydroxylase (typically KshAB), introduces a hydroxyl group at the C9 position of the steroid core. nih.govresearchgate.net This 9α-hydroxylated intermediate is notably unstable. nih.gov

The instability of 9α-hydroxy-androst-1,4-diene-3,17-dione leads to its rapid, non-enzymatic transformation into the next key catabolite: 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA) . nih.govresearchgate.net This transformation involves the spontaneous cleavage of the B-ring between C9 and C10, which is coupled with the aromatization of the A-ring. nih.gov

Further degradation of the aromatic A-ring proceeds through another intermediate. The 3-HSA molecule is hydroxylated by a monooxygenase (HsaA) to form a catecholic derivative, 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3,4-DHSA) . asm.org This dihydroxylated compound is the immediate precursor to the opening of the A-ring.

Table 1: Key Transient Intermediates in the 9,10-Seco Pathway

Intermediate Compound Precursor Key Enzyme/Process
9α-Hydroxy-androst-1,4-diene-3,17-dione Androsta-1,4-diene-3,17-dione 3-ketosteroid 9α-hydroxylase (KshAB)
3-Hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3-HSA) 9α-Hydroxy-androst-1,4-diene-3,17-dione Spontaneous (abiotic) cleavage
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione (3,4-DHSA) 3-HSA 3-HSA-4-hydroxylase (e.g., HsaA)

Elucidation of Steroid Ring Cleavage Mechanisms (e.g., 9,10-seco pathway)

The 9,10-seco pathway is the principal aerobic mechanism for the bacterial catabolism of the four-ring steroid nucleus found in androgens and other sterols. researchgate.netnih.gov This multi-step process systematically dismantles the steroid frame, making its carbon available for central metabolism.

The degradation is initiated by the enzyme 3-ketosteroid 9α-hydroxylase (KshAB) . This enzyme catalyzes the stereospecific addition of a hydroxyl group to the C9 position of the steroid. This initial step is crucial as it destabilizes the rigid ring structure. nih.govuni-konstanz.de

Following 9α-hydroxylation, the B-ring is cleaved. The resulting 9α-hydroxy derivative is unstable and undergoes a spontaneous, abiotic scission of the C9-C10 bond. nih.gov This reaction opens the B-ring and simultaneously results in the aromatization of the A-ring, forming the stable seco-steroid intermediate 3-HSA. nih.gov

Once the A-ring is aromatized, it becomes susceptible to attack by enzymes typically involved in the degradation of aromatic compounds. The catabolism continues with the hydroxylation of 3-HSA at the C4 position, yielding the catechol derivative 3,4-DHSA. asm.org This reaction is catalyzed by a monooxygenase.

The final step in the cleavage of the A-ring is performed by a dioxygenase enzyme, 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase (e.g., HsaC) . asm.org This enzyme catalyzes a meta-cleavage of the dihydroxylated aromatic A-ring between C4 and C5, breaking it open. The subsequent degradation of the remaining C and D rings occurs through a series of further enzymatic steps that are less universally characterized. researchgate.netresearchgate.net

Optimization Strategies for Environmental Bioremediation Applications

The microbial degradation of steroids is a critical process for removing these persistent environmental pollutants, which can act as endocrine disruptors. mdpi.comuni-muenster.de Several strategies have been developed to optimize the efficiency of steroid bioremediation by harnessing the catabolic power of microorganisms like Rhodococcus, Mycobacterium, and Pseudomonas. mdpi.com

Genetic and metabolic engineering offers a powerful approach to enhance degradation capabilities. This can involve the overexpression of rate-limiting enzymes in the catabolic pathway, such as 3-ketosteroid-Δ1-dehydrogenase (KstD), which can accelerate the conversion of intermediates. nih.govresearchgate.net Conversely, deleting genes responsible for downstream degradation of valuable intermediates can allow for the biotechnological production of specific steroid precursors from low-cost sterols. mdpi.com

Another effective strategy is the use of immobilized microbial cells . Bacteria can be adsorbed onto solid carriers, which provides a stable system for continuous or repeated-batch processing. This technique can significantly increase the operational stability and longevity of the biocatalyst, making the bioremediation process more robust and cost-effective.

Table 2: Strategies for Optimizing Steroid Bioremediation

Strategy Objective Mechanism/Approach
Two-Phase Systems Increase substrate bioavailability; reduce toxicity Using an organic co-solvent (e.g., soybean oil) to dissolve steroids and slowly release them to microbes in the aqueous phase.
Metabolic Engineering Enhance degradation rates; accumulate specific products Overexpression of key enzymes (e.g., KstD1) or deletion of downstream pathway genes (e.g., kshA1) to direct metabolic flow. nih.govresearchgate.net
Cell Immobilization Improve operational stability and reusability Adsorbing microbial cells onto solid supports (e.g., activated alumina) for use in repeated-batch or continuous reactors.
Parameter Optimization Maximize microbial metabolic activity Adjusting environmental conditions like pH, temperature, and nutrient levels to the optimal range for the specific degrading microorganisms.

Biochemical and Pharmacological Properties Research Context

Interaction with Enzymes and Receptors

While direct research on the specific enzymatic interactions of Androsta-1,4,9(11)-triene-3,17-dione is limited in the available literature, its structural similarity to other triene-dione steroids suggests potential areas of investigation. Many analogous compounds, such as Androsta-1,4,6-triene-3,17-dione, are known to be potent inhibitors of the aromatase enzyme. medchemexpress.comwikipedia.orgnih.gov Aromatase inhibitors block the production of estrogen and are a focus of research for hormone-sensitive conditions. biosynth.com Given its structure, this compound could be a subject of research to evaluate its own potential for aromatase inhibition or interaction with other steroidogenic enzymes.

Investigated Biological Activities in Preclinical Studies

The primary focus of research on this compound has been on its utility as a chemical intermediate rather than its own biological activity. However, it is classified as a potential endocrine-disrupting compound, indicating it may have the ability to interfere with the body's endocrine system. nih.gov Any preclinical investigation would likely focus on its effects on steroid hormone pathways, building upon the knowledge gained from structurally related compounds that are known to modulate androgen and estrogen levels.

Summary of Key Research Findings

Research Area Key Findings References
Synthesis Can be synthesized from 9α-hydroxy-androst-4-ene-3,17-dione via a chemical elimination followed by microbial fermentation with Nocardia. google.com
Synthesis An alternative pathway involves the dehydrogenation of Androsta-4,9-diene-3,17-dione using phenyl selenylation and photocatalysis. google.com
Industrial Application Serves as an important intermediate for the synthesis of potent corticosteroid drugs, specifically betamethasone (B1666872) and dexamethasone. google.com
Classification Identified as a potential endocrine-disrupting compound in chemical databases. nih.gov
Analog Research Structurally similar compounds, like Androsta-1,4,6-triene-3,17-dione, are potent aromatase inhibitors used in endocrine research. medchemexpress.comwikipedia.org

Advanced Research Methodologies and Future Directions in Steroidal Triene Research

Application of Isotope-Labeled Tracers in Metabolic and Mechanistic Studies

The elucidation of metabolic pathways and the mechanisms of action for steroidal compounds heavily relies on the use of isotope-labeled tracers. irisotope.com This technique involves chemically modifying Androsta-1,4,9(11)-triene-3,17-dione to include stable isotopes, such as Deuterium (B1214612) (²H) or Carbon-13 (¹³C), at specific positions within its molecular structure. These isotopic labels act as tracers that allow researchers to track the molecule and its metabolites through complex biological systems without altering its inherent chemical properties. irisotope.com

When an isotopically labeled steroid is introduced into an in vitro or in vivo model, its journey can be meticulously followed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. irisotope.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful method for these studies. nih.gov As the parent compound is metabolized, the resulting products will retain the isotopic label, creating a distinct mass shift that allows for their unambiguous identification and quantification against the background of endogenous steroids. sigmaaldrich.com

For instance, a study could involve synthesizing this compound with two deuterium atoms at a stable position on the steroid backbone (e.g., [16,16-²H₂]this compound). nih.gov Upon administration to a cellular model or an animal model, samples (e.g., cell lysates, urine, or plasma) can be collected over time. Analysis by LC-MS/MS would then identify not only the labeled parent compound but also any metabolites, which would exhibit a corresponding mass increase, thereby revealing the specific biochemical transformations that have occurred (e.g., hydroxylation, reduction). nih.gov This Stable Isotope Resolved Metabolomics (SIRM) approach is critical for building a comprehensive map of the compound's metabolic network and understanding its rate of clearance. nih.govnih.gov

Advanced Statistical and Machine Learning Approaches for Metabolomics Data Analysis

Metabolomic studies, especially those using isotope tracers, generate vast and complex datasets. Extracting meaningful biological insights from this data requires sophisticated analytical tools.

Principal Component Analysis (PCA) for Structural Classification

Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique widely used as an initial step in analyzing high-dimensional metabolomics data. metwarebio.com PCA reduces the complexity of the data by transforming it into a smaller set of new variables called principal components (PCs), while retaining most of the original information. researchgate.net In the context of steroidal triene research, PCA can be used to visualize clustering among samples and identify patterns related to different experimental conditions. researchgate.net

For example, if cells are treated with this compound and its various synthetic analogs, the resulting steroid profiles can be analyzed using PCA. The analysis would likely show distinct clustering, where each cluster corresponds to the metabolic footprint of a specific compound. The PCA loadings plot can then reveal which specific metabolites are most responsible for the separation between clusters, offering insights into how structural modifications on the parent molecule affect its metabolism. lenus.ienih.gov

CompoundPrincipal Component 1 (PC1) ScorePrincipal Component 2 (PC2) ScoreStructural Group
This compound-2.51.8Triene
Analog A (Modified C-Ring)-2.82.1Triene
Androsta-1,4-diene-3,17-dione3.1-0.5Diene
Analog B (Modified A-Ring)3.5-0.9Diene
Testosterone0.2-4.5Androgen

This interactive table demonstrates hypothetical PCA scores. In a real study, these scores would be plotted to visualize how structurally similar compounds cluster together. The scores indicate the position of each compound in the new dimensional space defined by the principal components.

Machine Learning Algorithms for Predictive Modeling

A Quantitative Structure-Activity Relationship (QSAR) model, for instance, can be developed to predict the biological activity of novel, unsynthesized analogs of this compound. mdpi.com The model would be trained using a dataset of known steroids, where molecular descriptors (e.g., molecular weight, hydrophobicity, electronic properties) are mapped to their measured biological effects (e.g., receptor binding affinity). Once validated, this model could rapidly screen a virtual library of potential analogs, prioritizing the most promising candidates for synthesis and laboratory testing, thereby accelerating the drug discovery process. frontiersin.org Recently, ML algorithms have shown high accuracy in interpreting complex urine steroid profiles for clinical diagnostics, a proof-of-concept that can be applied to research settings. researchgate.net

Development of Novel Synthetic Strategies for Analogs and Research Probes

The synthesis of this compound itself is a key area of research, often starting from more common steroid precursors like 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-4AD). google.com Synthetic methods may involve a combination of chemical elimination reactions and microbial biotransformation to create the desired triene structure. google.comgoogle.com

Beyond the parent compound, organic synthesis is crucial for creating two important classes of molecules:

Analogs: These are molecules with slight structural modifications to the this compound backbone. For example, chemists can synthesize derivatives with different functional groups at the C-4 position to explore how these changes affect the molecule's interaction with enzymes or receptors. nih.gov By systematically altering the structure and observing the resulting changes in biological activity, researchers can build a detailed structure-activity relationship (SAR) profile.

Research Probes: To visualize and track the steroid within a biological system, chemists can attach reporter molecules. This involves synthesizing conjugates where this compound is linked to a fluorescent tag (like BODIPY) or a binding moiety (like biotin). nih.govnih.gov These probes are invaluable for microscopy studies to see where the steroid localizes within a cell or for affinity purification experiments to identify the proteins it interacts with. nih.gov

Synthetic TargetStarting MaterialKey Reaction StepPurpose
This compoundAndrosta-4,9-diene-3,17-dioneDehydrogenationBase compound synthesis google.com
4-Amino-Androstene Analog4-Androstene-3,17-dioneAminationSAR studies nih.gov
Biotinylated Steroid ProbeTestosterone derivativeHydrazone formationLigand-binding studies nih.gov
¹³C₃-Labeled Androstane (B1237026)Androsta-1,4-diene-3,17-dioneWittig reactionMetabolic tracing researchgate.net

This interactive table summarizes various synthetic strategies and their research applications. The development of these methods is essential for creating the specific tools needed to investigate the compound's biology.

Elucidation of Broader Biological System Interactions in Cellular and In Vitro Models

To understand the biological role of this compound, researchers utilize a variety of in vitro models, ranging from isolated enzymes to complex cell cultures. oup.com These systems allow for controlled experiments to dissect the compound's specific molecular interactions.

Effects on Cellular Processes and Signaling Pathways

Cell-based assays are fundamental to determining how a steroid affects cellular behavior. oup.com A variety of established cell lines are used in steroid research, each offering a model for a specific physiological context. For example, human adrenocortical carcinoma cell lines like H295R are used to study effects on steroid synthesis, while breast cancer cell lines (e.g., MCF-7) or prostate cancer cell lines are used to investigate interactions with hormone-responsive pathways. jst.go.jpmdpi.com

Researchers can treat these cells with this compound and measure a wide array of endpoints. These may include changes in cell proliferation, apoptosis (programmed cell death), or the expression levels of specific genes. For instance, quantitative polymerase chain reaction (qPCR) or western blotting can be used to determine if the compound alters the expression of key signaling proteins. Computational models are also being developed to predict the biochemical response of cell lines like H295R to chemical exposures, which can help interpret experimental data. nih.gov By piecing together these observations, scientists can begin to map the signaling pathways that are modulated by this steroidal triene.

Investigations in Estrogen-Dependent Cell Lines (e.g., Breast Cancer Cell Models)

There is a conspicuous absence of published studies investigating the direct effects of this compound on estrogen-dependent cell lines, such as the commonly used MCF-7 breast cancer cell model. Scientific inquiry into how this compound might influence cell proliferation, apoptosis, or estrogen receptor signaling pathways in such models has not been documented in the available literature. Consequently, there is no data to populate a table on detailed research findings in this area.

Androgen Receptor (AR) Agonist Activity in Research Models

Similarly, the androgen receptor (AR) agonist activity of this compound remains uncharacterized. Research models designed to assess the binding affinity and activation of the androgen receptor have not been reported in connection with this specific compound. As a result, its potential to mimic the effects of androgens and influence AR-mediated gene expression is currently unknown. The lack of empirical data precludes the creation of a table summarizing research findings on its AR agonist activity.

Q & A

Q. What are the standard synthetic routes for Androsta-1,4,9(11)-triene-3,17-dione?

Methodological Answer: The compound is synthesized via Zn-mediated A-ring aromatization of precursor steroids. For example, refluxing with zinc in pyridine or ethylene glycol converts this compound into 9-estrone . Alternative routes involve bromohydrin formation using N-bromosuccinimide (NBS), followed by potassium acetate treatment to yield epoxides or aromatized derivatives . Key parameters include reaction time (e.g., 6–12 hours) and solvent choice (DMF for higher selectivity) .

Q. What characterization techniques confirm the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Resolves double bond positions (e.g., 1,4,9(11)-triene system) and substituent stereochemistry .
  • HPLC : Validates purity (>95%) and monitors biotransformation products .
  • X-ray crystallography : Provides absolute configuration for crystalline derivatives .
  • Mass spectrometry : Confirms molecular weight (284.4 g/mol) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Use respiratory protection (e.g., NIOSH-certified respirators) in poorly ventilated areas .
  • Wear impermeable gloves (nitrile recommended) and sealed goggles to prevent skin/eye contact .
  • Store in airtight containers at room temperature, away from oxidizers .
  • Dispose of waste via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. How can microbial enzymes like KstD3gor optimize the production of this compound?

Methodological Answer: The 3-ketosteroid-Δ1-dehydrogenase (KstD3gor) from Gordonia neofelifaecis enables selective Δ1-dehydrogenation of steroidal substrates. Heterologous expression in E. coli BL21(DE3) achieves >90% conversion of androst-4,9(11)-dien-3,17-dione to the trien-dione derivative . Activity assays (e.g., HPLC monitoring) at pH 7.5 and 37°C are critical for enzyme optimization .

Q. What strategies resolve contradictions in reaction yields under varying conditions?

Methodological Answer: Discrepancies in Zn-mediated aromatization yields (e.g., 63–80%) arise from solvent polarity and steric effects. For example:

  • Pyridine : Higher yields (80%) due to improved electron donation .
  • DMF : Lower yields (57%) but better selectivity for A-ring products .
    Optimize by adjusting Zn particle size (e.g., 100–200 mesh) and reaction temperature (80–100°C) .

Q. How can derivatives be designed to enhance glucocorticoid activity?

Methodological Answer:

  • C16/C17 modifications : Introduce methyl or hydroxyl groups (e.g., 16α-methyl derivatives improve metabolic stability) .
  • 21-Acetate substitution : Enhances bioavailability, as seen in Deltacortinene Acetate (a Prednisolone analog) .
  • SAR studies : Compare binding affinity to glucocorticoid receptors using radioligand assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.